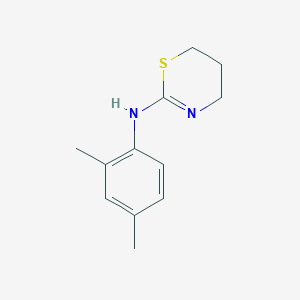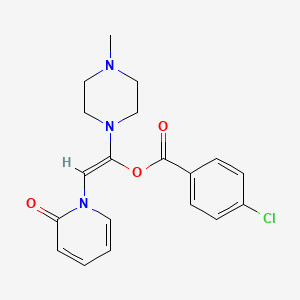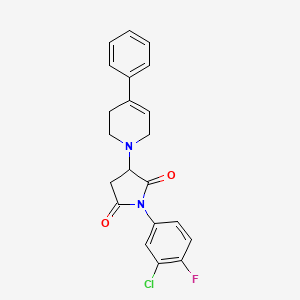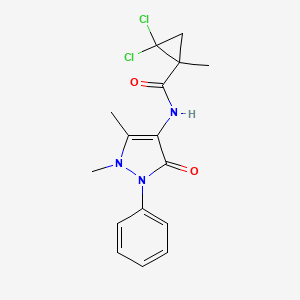![molecular formula C28H22ClIN4O2S B11088704 N-(4-chlorophenyl)-5-cyano-6-({2-[(4-iodophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11088704.png)
N-(4-chlorophenyl)-5-cyano-6-({2-[(4-iodophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-CHLOROPHENYL)-5-CYANO-6-({[(4-IODOPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-4-PHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a diverse range of applications in scientific research This compound is characterized by its unique structure, which includes a dihydropyridine ring, chlorophenyl, iodophenyl, and cyano groups
Preparation Methods
The synthesis of N-(4-CHLOROPHENYL)-5-CYANO-6-({[(4-IODOPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-4-PHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the dihydropyridine ring: This step involves the cyclization of appropriate precursors under specific conditions to form the dihydropyridine core.
Introduction of the chlorophenyl and iodophenyl groups: These groups are introduced through substitution reactions, where the appropriate halogenated precursors are reacted with the dihydropyridine core.
Addition of the cyano group: The cyano group is typically introduced through a nucleophilic substitution reaction.
Final modifications:
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
N-(4-CHLOROPHENYL)-5-CYANO-6-({[(4-IODOPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-4-PHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where the dihydropyridine ring is oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, or reduce other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups within the molecule are replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down specific bonds within the molecule.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(4-CHLOROPHENYL)-5-CYANO-6-({[(4-IODOPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-4-PHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, and as a reagent in various chemical reactions.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is studied for its potential pharmacological properties, including its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-5-CYANO-6-({[(4-IODOPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-4-PHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
N-(4-CHLOROPHENYL)-5-CYANO-6-({[(4-IODOPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-4-PHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C28H22ClIN4O2S |
|---|---|
Molecular Weight |
640.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-5-cyano-6-[2-(4-iodoanilino)-2-oxoethyl]sulfanyl-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C28H22ClIN4O2S/c1-17-25(27(36)34-22-11-7-19(29)8-12-22)26(18-5-3-2-4-6-18)23(15-31)28(32-17)37-16-24(35)33-21-13-9-20(30)10-14-21/h2-14,26,32H,16H2,1H3,(H,33,35)(H,34,36) |
InChI Key |
XXNPJVTWQDXRBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)I)C#N)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Methoxyphenyl)-4-[2-nitro-5-(piperazin-1-yl)phenyl]piperazine](/img/structure/B11088624.png)
![N'-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11088634.png)
![4(3H)-Pyrimidinone, 2-amino-6-methyl-5-[2-(3-methylphenoxy)ethyl]-](/img/structure/B11088636.png)
![N-[4-(benzyloxy)phenyl]-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B11088638.png)
![2-chloro-N-[5-chloro-2-(2-fluorophenoxy)phenyl]-5-nitrobenzamide](/img/structure/B11088642.png)


![Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-4-fluoro-3-methyl-](/img/structure/B11088659.png)
![N-[2-(1-adamantyloxy)ethyl]-4-iodobenzamide](/img/structure/B11088671.png)

![N-(3'-acetyl-1,5-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B11088687.png)

![N-(2,4-dinitrophenyl)-N'-[3-[1-(4-nitrophenyl)propan-2-yl]oxadiazol-3-ium-5-yl]carbamimidate](/img/structure/B11088701.png)
![6-(3-ethoxy-4-hydroxyphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11088712.png)
